5-Fluoro-2-(1H-imidazol-2-YL)aniline
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Overview
Description
5-Fluoro-2-(1H-imidazol-2-YL)aniline is a chemical compound that features a fluorine atom, an imidazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-imidazol-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with different functional groups, while reduction can yield amine derivatives.
Scientific Research Applications
5-Fluoro-2-(1H-imidazol-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1H-imidazol-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the fluorine atom can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide
- N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-2-(1H-imidazol-2-yl)aniline
Uniqueness
5-Fluoro-2-(1H-imidazol-2-YL)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the imidazole ring provides a versatile platform for further modifications.
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-fluoro-2-(1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H8FN3/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
MJEBQHQRNXKUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C2=NC=CN2 |
Origin of Product |
United States |
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